Technical Guide: 2-Bromo-5-(tert-butyl)thiazole (CAS 22275-17-8)
Technical Guide: 2-Bromo-5-(tert-butyl)thiazole (CAS 22275-17-8)
The following technical guide details the properties, synthesis, and medicinal chemistry applications of 2-Bromo-5-(tert-butyl)thiazole , a specialized heterocyclic building block.
The Lipophilic Anchor for Thiazole-Based Drug Discovery
Part 1: Executive Summary
2-Bromo-5-(tert-butyl)thiazole is a disubstituted thiazole scaffold utilized primarily in the synthesis of pharmaceutical agents and agrochemicals. It serves as a critical "lipophilic anchor" in medicinal chemistry. The C2-bromine atom provides a highly reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig), while the C5-tert-butyl group offers steric bulk and metabolic stability, blocking the metabolically labile C5 position and modulating the molecule's lipophilicity (logP).
This guide synthesizes the compound's physicochemical profile, reactivity patterns, and practical experimental protocols for researchers in drug discovery.
Part 2: Chemical Profile & Properties[1][2]
Physicochemical Data
| Property | Value / Description |
| CAS Number | 22275-17-8 |
| IUPAC Name | 2-Bromo-5-(1,1-dimethylethyl)-1,3-thiazole |
| Molecular Formula | C₇H₁₀BrNS |
| Molecular Weight | 220.13 g/mol |
| Appearance | Colorless to pale yellow liquid (or low-melting solid) |
| Boiling Point | ~214°C (Predicted) / 85-90°C at 15 mmHg (Analogous) |
| Density | ~1.3–1.4 g/cm³ |
| Solubility | Soluble in DCM, THF, EtOAc, MeOH; Insoluble in water |
| Storage | 2–8°C, Inert atmosphere (Ar/N₂), Light sensitive |
Structural Analysis: The "t-Butyl Effect"
The strategic value of this building block lies in the 5-tert-butyl group . In many thiazole-based drugs, the C5 position is a "soft spot" for metabolic oxidation (e.g., by CYP450 enzymes).
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Metabolic Blocking: The bulky tert-butyl group sterically and electronically occludes the C5 carbon, preventing ring oxidation and extending the half-life (
) of the final drug candidate. -
Lipophilicity Modulation: The group adds significant hydrophobicity, aiding in membrane permeability and blood-brain barrier (BBB) penetration for CNS targets.
Part 3: Synthesis & Manufacturing
The industrial preparation typically follows a Hantzsch-Sandmeyer sequence . This route is preferred for its scalability and the availability of precursors.
The Hantzsch-Sandmeyer Workflow
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Precursor Formation: Bromination of pinacolone yields 1-bromo-3,3-dimethylbutan-2-one.
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Cyclization (Hantzsch): Condensation with thiourea yields 2-amino-5-(tert-butyl)thiazole.
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Sandmeyer Reaction: Diazotization of the amine followed by bromination (CuBr₂) yields the target 2-bromo-5-(tert-butyl)thiazole.
Figure 1: The standard Hantzsch-Sandmeyer synthetic route for 2-bromothiazoles.
Part 4: Reactivity & Experimental Protocols
The C2-Bromine is chemically versatile.[1] It is more reactive towards oxidative addition (Pd⁰) than typical aryl bromides due to the electron-deficient nature of the thiazole ring (similar to pyridine).
Reactivity Map
The compound serves as a divergent intermediate.
Figure 2: Divergent reactivity profile of the C2-bromo handle.
Protocol: Suzuki-Miyaura Cross-Coupling
This is the most common application, used to attach the thiazole core to aryl scaffolds in drug discovery.
Reagents:
-
Boronic Acid: Aryl-B(OH)₂ (1.2 eq)[2]
-
Catalyst: Pd(dppf)Cl₂[5]·DCM (0.05 eq)
-
Base: K₂CO₃ (2.0 M aq, 3.0 eq)
-
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Methodology:
-
Setup: Charge a microwave vial or round-bottom flask with the thiazole substrate (1.0 eq), aryl boronic acid (1.2 eq), and Pd(dppf)Cl₂ (5 mol%).
-
Inertion: Seal the vessel and purge with Argon or Nitrogen for 5 minutes.
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Solvent Addition: Add degassed 1,4-dioxane (concentration ~0.2 M) and 2.0 M aqueous K₂CO₃ (3.0 eq) via syringe.
-
Reaction: Heat to 80–90°C for 2–4 hours (or 110°C for 30 min in a microwave reactor).
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[2] Dry over Na₂SO₄ and concentrate.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Expert Insight: Thiazole bromides can sometimes suffer from dehalogenation (hydrodehalogenation) if the reaction is too hot or the catalyst loading is too high. If this occurs, switch to Pd(PPh₃)₄ in Toluene/EtOH/Water.
Protocol: Lithium-Halogen Exchange (C2-Functionalization)
The bromine can be exchanged for lithium to generate a nucleophile, which can then react with electrophiles (aldehydes, ketones, CO₂).
Step-by-Step Methodology:
-
Dissolution: Dissolve 2-Bromo-5-(tert-butyl)thiazole (1.0 eq) in anhydrous THF (0.1 M) under Argon.
-
Cooling: Cool the solution to -78°C (Dry ice/acetone bath). Critical: Temperature control is vital to prevent ring fragmentation.
-
Exchange: Add n-Butyllithium (1.1 eq, 2.5 M in hexanes) dropwise over 10 minutes. Stir for 30 minutes at -78°C.
-
Quench: Add the electrophile (e.g., DMF for formylation, CO₂ for carboxylation) dropwise.
-
Warming: Allow to warm to RT slowly over 1 hour.
-
Workup: Quench with sat. NH₄Cl and extract with ether.
Part 5: Safety & Handling (SDS Summary)
| Hazard Class | Statement | Precaution |
| Acute Toxicity | Harmful if swallowed (H302). | Do not eat/drink in lab. Wash hands after use.[6][7] |
| Skin/Eye Irritation | Causes skin irritation (H315) and serious eye irritation (H319). | Wear nitrile gloves and safety goggles. |
| Sensitization | May cause allergic skin reaction. | Avoid direct contact; use a fume hood. |
| Storage | Light and air sensitive. | Store under inert gas (Ar/N₂) in a refrigerator. |
Disposal: Thiazoles contain sulfur and nitrogen; dispose of as halogenated organic waste. Do not mix with strong oxidizing agents.
Part 6: References
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Chemical Identity & Properties:
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12828556, 2-Bromo-5-tert-butylthiazole. Retrieved from [Link]
-
-
Synthetic Methodology (Hantzsch/Sandmeyer):
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[5] Chemical Reviews, 95(7), 2457–2483. (General Suzuki protocol applicability).
-
-
Medicinal Chemistry Context:
-
Safety Data:
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-Bromo-5-(tert-butyl)thiazole (1 x 100 mg) | Reagentia [reagentia.eu]
- 4. 2-Bromo-5-(tert-butyl)thiazole (1 x 250 mg) | Reagentia [reagentia.eu]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole | PPTX [slideshare.net]
- 9. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
